Tosyl-L-glutamic acid
Overview
Description
Tosyl-L-glutamic acid, also known as N-Tosyl-L-glutamic Acid or N-p-Tolylsulfonyl-L-glutamic Acid, is a protected form of L-Glutamic Acid . It has a molecular weight of 301.32 and a molecular formula of C12H15NO6S . It is one of the two amino acids that contains a carboxylic acid group in its side chains .
Synthesis Analysis
The synthesis of Tosyl-L-glutamic acid has been known for a long time as a step in the preparation of L-glutamine . The synthesis involves the conversion of the amino group of the bis-tert-butyl protected L-glutamate to isocyanate by means of triphosgene .
Molecular Structure Analysis
Tosyl-L-glutamic acid occurs in two crystalline forms: α and β . Form α-1 (prisms) having a melting point of 145–147°C is chemically pure and stable . Tosyl-L-glutamic acid contains total 35 bond(s); 20 non-H bond(s), 10 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 sulfonamide(s) (thio-/dithio-) .
Chemical Reactions Analysis
Unfortunately, there is limited information available on the specific chemical reactions involving Tosyl-L-glutamic acid .
Physical And Chemical Properties Analysis
Tosyl-L-glutamic acid has a density of 1.4±0.1 g/cm3, a boiling point of 534.2±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 85.3±3.0 kJ/mol and a flash point of 276.9±32.9 °C .
Scientific Research Applications
Neurotransmitter Function and CNS Research
- Glutamate Transporters Regulation : Tosyl-L-glutamic acid, as a variant of glutamic acid, can be relevant in studying the high-affinity glutamate transporters in the central nervous system. These transporters are crucial for terminating glutamatergic transmission and clearing neurotoxic concentrations of glutamate, with implications in neurodegenerative diseases like ALS and Alzheimer's (Gegelashvili & Schousboe, 1997).
- Glutamate Receptors in CNS : The study of glutamate's role as a neurotransmitter has been extensive. Tosyl-L-glutamic acid, being related to glutamic acid, is likely relevant in understanding the molecular structures and functions of glutamate receptors, which play a role in excitotoxicity, oxidative stress, and aging in the CNS (Michaelis, 1998).
Biotechnological and Industrial Applications
- Poly-γ-Glutamic Acid Synthesis : In the biotech industry, derivatives of glutamic acid, such as poly-γ-glutamic acid, are produced by certain bacteria and have applications in food, medicine, and wastewater due to their biodegradable and non-toxic nature. Tosyl-L-glutamic acid can be a subject of interest in understanding and optimizing this synthesis (Luo et al., 2016).
- Amino Acid Production and Biochemical Applications : Corynebacterium glutamicum, used for l-glutamate production, can be relevant for understanding the production of amino acids like Tosyl-L-glutamic acid. Such research has implications in food additives and pharmaceutical industries (Wendisch et al., 2016).
Neurochemistry and Brain Trauma Studies
- Relevance in Brain Trauma Research : The role of glutamate and its derivatives, possibly including Tosyl-L-glutamic acid, in brain trauma and neurochemistry, is an area of active research. Studies on neurochemical changes in athletes with repetitive brain trauma highlight the importance of glutamate and its analogs in understanding brain injuries (Lin et al., 2015).
Plant Growth and Agriculture
- Impact on Plant Growth : Research on the effects of L-glutamic acid on plant growth suggests that derivatives like Tosyl-L-glutamic acid could be relevant in agricultural research, particularly in enhancing plant growth and nutrient absorption (Jiang, 2015).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOZKXBAPIYWAT-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256419 | |
Record name | N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301256419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tosyl-L-glutamic acid | |
CAS RN |
4816-80-2 | |
Record name | N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4816-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301256419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(p-tolylsulphonyl)-L-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOSYLGLUTAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HXU3N9FF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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